molecular formula C6H9NO4S B1244244 (3R,5S)-thiomorpholine-3,5-dicarboxylic acid

(3R,5S)-thiomorpholine-3,5-dicarboxylic acid

Cat. No. B1244244
M. Wt: 191.21 g/mol
InChI Key: MHRLWUPLSHYLOK-ZXZARUISSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5S)-thiomorpholine-3,5-dicarboxylic acid is a thiomorpholine-3,5-dicarboxylic acid.

Scientific Research Applications

Synthesis and Chemical Properties

  • (3R,5S)-thiomorpholine-3,5-dicarboxylic acid and its esters have been synthesized through reactions involving aminoethanethiol and L-cysteine methyl ester. These reactions have led to the formation of thiomorpholine-3-carboxylic and thiomorpholine-3,5-dicarboxylic acids, with further separation into individual diastereomers (A. Eremeev et al., 1983).

Role in Medicinal Chemistry

  • Thiomorpholines, including (3R,5S)-thiomorpholine-3,5-dicarboxylic acid, are considered crucial building blocks in medicinal chemistry. They have been used in the synthesis of novel bridged bicyclic thiomorpholines, which have shown potential in various biological applications (Daniel P. Walker & D. J. Rogier, 2013).

Detection in Biological Systems

  • (3R,5S)-thiomorpholine-3,5-dicarboxylic acid has been detected in bovine brain, indicating its presence in mammalian systems. This discovery opens up discussions about its physiological significance, which remains unexplored (D. Cavallini et al., 1985).
  • Additionally, its presence has been confirmed in normal human urine, suggesting its role as a common constituent under normal physiological conditions (R. Matarese et al., 1987).

Crystal Structure and Stereochemistry

  • Research on the crystal structures of compounds related to (3R,5S)-thiomorpholine-3,5-dicarboxylic acid reveals insights into their stereochemistry and potential applications in crystallography and molecular design (P. Sugumar et al., 2011).

Applications in Synthesis and Bioactivation

  • The compound has been utilized in the synthesis of various derivatives, highlighting its versatility in chemical reactions. Its role in the bioactivation processes also adds to its significance in biological and medicinal research (K. Webster & M. W. Anders, 1989).

properties

Product Name

(3R,5S)-thiomorpholine-3,5-dicarboxylic acid

Molecular Formula

C6H9NO4S

Molecular Weight

191.21 g/mol

IUPAC Name

(3S,5R)-thiomorpholine-3,5-dicarboxylic acid

InChI

InChI=1S/C6H9NO4S/c8-5(9)3-1-12-2-4(7-3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+

InChI Key

MHRLWUPLSHYLOK-ZXZARUISSA-N

Isomeric SMILES

C1[C@@H](N[C@@H](CS1)C(=O)O)C(=O)O

SMILES

C1C(NC(CS1)C(=O)O)C(=O)O

Canonical SMILES

C1C(NC(CS1)C(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,5S)-thiomorpholine-3,5-dicarboxylic acid
Reactant of Route 2
(3R,5S)-thiomorpholine-3,5-dicarboxylic acid
Reactant of Route 3
(3R,5S)-thiomorpholine-3,5-dicarboxylic acid
Reactant of Route 4
(3R,5S)-thiomorpholine-3,5-dicarboxylic acid
Reactant of Route 5
(3R,5S)-thiomorpholine-3,5-dicarboxylic acid
Reactant of Route 6
Reactant of Route 6
(3R,5S)-thiomorpholine-3,5-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.